molecular formula C9H12N2O2S B1416677 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid CAS No. 947013-57-2

4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid

Cat. No.: B1416677
CAS No.: 947013-57-2
M. Wt: 212.27 g/mol
InChI Key: BDGXYESYCPEQEQ-UHFFFAOYSA-N
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Description

4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a pyrrolidine group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the pyrrolidine and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminothiazole with 4-methyl-2-pyrrolidinone in the presence of a dehydrating agent can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-thiazolecarboxylic acid: Similar structure but lacks the pyrrolidine group.

    4-Methyl-2-thiazolylamine: Contains a thiazole ring with a methyl group but lacks the carboxylic acid group.

    2-Pyrrolidinylthiazole: Similar structure but lacks the carboxylic acid group.

Uniqueness

4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid is unique due to the combination of the thiazole ring, pyrrolidine group, and carboxylic acid group. This unique structure allows for specific interactions with biological targets and provides versatility in chemical reactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-methyl-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-6-7(8(12)13)14-9(10-6)11-4-2-3-5-11/h2-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGXYESYCPEQEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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